molecular formula C20H36O2 B120009 (Z,Z)-5,11-Eicosadienoic Acid CAS No. 70363-48-3

(Z,Z)-5,11-Eicosadienoic Acid

Cat. No.: B120009
CAS No.: 70363-48-3
M. Wt: 308.5 g/mol
InChI Key: RCYNQXHBZULXMM-GJWNNSPJSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid with two double bonds located at the 5th and 11th carbon atoms in the carbon chain. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid typically involves the stereoselective synthesis of Z-alkenes. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired alkene with high Z-selectivity . The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as marine organisms or plants rich in polyunsaturated fatty acids. The process includes steps like hydrolysis, esterification, and distillation to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or peroxides under mild conditions.

    Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.

    Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

(Z,Z)-5,11-Eicosadienoic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.

    Biology: Studied for its role in cellular signaling and membrane fluidity.

    Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can be metabolized into various bioactive eicosanoids, which act on specific receptors and enzymes to modulate inflammatory responses and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)
  • (Z,Z,Z)-9,12,15-Octadecatrienoic Acid (Alpha-Linolenic Acid)
  • (Z,Z,Z,Z)-5,8,11,14-Eicosatetraenoic Acid (Arachidonic Acid)

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid is unique due to its specific double bond positions, which confer distinct biological activities compared to other eicosanoids. Its role in modulating inflammation and cellular signaling pathways makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(5Z,11Z)-icosa-5,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYNQXHBZULXMM-GJWNNSPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548392
Record name (5Z,11Z)-Icosa-5,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70363-48-3
Record name 5,11-Eicosadienoic acid, (5Z,11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070363483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,11Z)-Icosa-5,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-EICOSADIENOIC ACID, (5Z,11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH136AJ4US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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